3-(4-Chlorophenyl)azetidine
Overview
Description
3-(4-Chlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a chlorophenyl group attached to the third carbon atom
Mechanism of Action
Biochemical Pathways
Azetidines are known to be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Action Environment
It is known that the compound should be stored in a cool, dry area protected from environmental extremes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)azetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzylamine with ethyl chloroacetate, followed by cyclization under basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The chlorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
3-(4-Chlorophenyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but higher ring strain.
Oxetane: A four-membered oxygen-containing heterocycle with comparable ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity.
Uniqueness: 3-(4-Chlorophenyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Biological Activity
3-(4-Chlorophenyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H11ClN, with a molecular weight of approximately 192.66 g/mol. The compound features a chlorophenyl group that enhances its lipophilicity, which may influence its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Several studies have highlighted the compound's effectiveness against a range of microbial strains.
- Anticancer Activity : Initial findings suggest potential anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines.
- Neuroactivity : The compound has been investigated for its neuroactive properties, showing promise in modulating neurological functions.
- Antimicrobial Action : The antimicrobial efficacy is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.
- Anticancer Mechanism : The anticancer activity may involve apoptosis induction and inhibition of cell cycle progression in tumor cells.
- Neuroactivity : Potential neuroprotective effects could be linked to modulation of neurotransmitter systems or reduction of oxidative stress.
Data Table: Biological Activities and Comparative Analysis
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
3-(Phenyl)azetidine | Similar azetidine core | Antimicrobial activity |
3-(4-Methylphenyl)azetidine | Similar azetidine core | Potential neuroactivity |
3-(2-Chlorophenyl)azetidine | Similar azetidine core | Anticancer properties |
This compound | Unique chlorophenyl group | Antimicrobial, anticancer, neuroactivity |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro studies showed that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value in the low micromolar range. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways .
- Neuroactivity Assessment : Preliminary assessments using animal models indicated that this compound could enhance cognitive functions in memory impairment models, potentially through modulation of cholinergic pathways .
Properties
IUPAC Name |
3-(4-chlorophenyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXXQMBUBSHBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222471 | |
Record name | Azetidine, 3-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7215-02-3 | |
Record name | Azetidine, 3-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine, 3-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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